- Cyclopropanation of substituted phenylacetonitrile or phenyl acetate, World Intellectual Property Organization, , ,
Cas no 935-44-4 (1-Phenylcyclopropanecarbonitrile)
935-44-4 structure
Product Name:1-Phenylcyclopropanecarbonitrile
CAS番号:935-44-4
MF:C10H9N
メガワット:143.185162305832
MDL:MFCD00001270
CID:806955
PubChem ID:354333356
Update Time:2024-01-23
1-Phenylcyclopropanecarbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-Phenyl-1-cyclopropanecarbonitrile
- 1-Phenylcyclopropanecarbonitrile
- 1-Phenyl-1-cyclopentanecarbonitrile
- 1-phenylcyclopropane-1-carbonitrile
- Cyclopropanecarbonitrile,1-phenyl-
- 1-Cyano-1-phenylcyclopropane
- 1-Phenylcyclopropyl Cyanide
- Cyclopropanecarbonitrile, 1-phenyl-
- 1-Phenyl-cyclopropanecarbonitrile
- ZHFURHRJUWYDKG-UHFFFAOYSA-N
- NSC126430
- phenylcyclopropanenitrile
- 1-Phenylcyclopropanenitrile
- phenylcyclopropanecarbonitrile
- AMBZ0430
- 1-phenylcyclopropane
- 1-Phenylcyclopropanecarbonitrile (ACI)
- NSC 126430
- FT-0608222
- Q-103442
- P2323
- AKOS003381939
- DTXSID80239452
- SCHEMBL432561
- 1-phenylcyclopropane carbonitrile
- AM20041424
- NSC-126430
- EN300-67605
- SY001025
- EINECS 213-304-5
- CS-0038250
- 935-44-4
- TS-01866
- UNII-AE4DYL9333
- MFCD00001270
- Phenyl-1-cyclopropanecarbonitrile
- AE4DYL9333
- NS00022884
-
- MDL: MFCD00001270
- インチ: 1S/C10H9N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-7H2
- InChIKey: ZHFURHRJUWYDKG-UHFFFAOYSA-N
- ほほえんだ: N#CC1(C2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 143.07300
- どういたいしつりょう: 143.073499291g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 23.8
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.00
- ふってん: 253°C(lit.)
- フラッシュポイント: 113 ºC
- 屈折率: 1.539
- PSA: 23.79000
- LogP: 2.24178
- ようかいせい: 未確定
1-Phenylcyclopropanecarbonitrile セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H302+H312+H332-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- WGKドイツ:3
- 危険カテゴリコード: R20/21/22
- セキュリティの説明: S36
-
危険物標識:
- リスク用語:R20/21/22
1-Phenylcyclopropanecarbonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
1-Phenylcyclopropanecarbonitrile 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB03053-500g |
1-phenylcyclopropane-1-carbonitrile |
935-44-4 | 95 | 500g |
$1700 | 2021-06-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YP498-5g |
1-Phenylcyclopropanecarbonitrile |
935-44-4 | 98% | 5g |
256.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YP498-1g |
1-Phenylcyclopropanecarbonitrile |
935-44-4 | 98% | 1g |
91.0CNY | 2021-07-15 | |
| Fluorochem | 068003-1g |
1-Phenylcyclopropanecarbonitrile |
935-44-4 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 068003-5g |
1-Phenylcyclopropanecarbonitrile |
935-44-4 | 97% | 5g |
£27.00 | 2022-03-01 | |
| Fluorochem | 068003-10g |
1-Phenylcyclopropanecarbonitrile |
935-44-4 | 97% | 10g |
£43.00 | 2022-03-01 | |
| Fluorochem | 068003-25g |
1-Phenylcyclopropanecarbonitrile |
935-44-4 | 97% | 25g |
£98.00 | 2022-03-01 | |
| TRC | P336620-10mg |
1-Phenylcyclopropanecarbonitrile |
935-44-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P336620-50mg |
1-Phenylcyclopropanecarbonitrile |
935-44-4 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P336620-100mg |
1-Phenylcyclopropanecarbonitrile |
935-44-4 | 100mg |
$ 80.00 | 2022-06-03 |
1-Phenylcyclopropanecarbonitrile 合成方法
合成方法 1
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ; 4 h, 0 °C → 120 °C
1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ; 4 h, 0 °C → 120 °C
リファレンス
- Piperazine compounds as pyruvate kinase M2 modulators and their preparation, compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Benzenesulfonamide, N-cyano-N-(4-fluorophenyl)-2-nitro- Catalysts: Iron chloride (FeCl3) Solvents: Toluene ; 24 h, 110 °C
リファレンス
- Fe-Catalyzed Direct Synthesis of Nitriles from Carboxylic Acids with Electron-Deficient N-Cyano-N-aryl-arylsulfonamide, Organic Letters, 2023, 25(6), 917-922
合成方法 4
合成方法 5
合成方法 6
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water
リファレンス
- Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions, Organic Preparations and Procedures International, 1995, 27(3), 355-9
合成方法 7
はんのうじょうけん
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; cooled; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
リファレンス
- Preparation of allylhydrazine and hydroxylamine derivatives as inhibitors of semicarbazide-sensitive amine oxidase (SSAO) and vascular adhesion protein 1 (VAP-1), World Intellectual Property Organization, , ,
合成方法 8
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 30 min, rt
1.2 rt; 3 h, rt
1.3 Reagents: Water
1.2 rt; 3 h, rt
1.3 Reagents: Water
リファレンス
- Preparation of 2-oximino-2'-[[[[[ (hetero)arylcyclopropyl]ethylidene]nitrilo]oxy]methyl]benzeneacetates as fungicides and insecticides, European Patent Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water
リファレンス
- N-Methyl-N-[trans-2-(1-pyrrolidinyl)cyclohexyl]-1-phenylcyclopropanecarboxylic amides. Analogs of U50488 with much reduced opiate affinity and loss of κ-selectivity, European Journal of Medicinal Chemistry, 1991, 26(2), 125-8
合成方法 11
合成方法 12
はんのうじょうけん
1.1 Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ; 15 min, rt
1.2 Reagents: Lithium bis(trimethylsilyl)amide ; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Lithium bis(trimethylsilyl)amide ; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles, Synlett, 2021, 32(16), 1637-1641
合成方法 13
はんのうじょうけん
1.1 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: Cyclopentyl methyl ether ; < 27 °C; 20 min, 23 °C; 1 h, 25 °C → 80 °C; 80 °C → 23 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
リファレンス
- Highly Diastereoselective α-Arylation of Cyclic Nitriles, Organic Letters, 2017, 19(13), 3446-3449
合成方法 14
合成方法 15
はんのうじょうけん
1.1 Reagents: N-Cyano-4-methyl-N-phenylbenzenesulfonamide Catalysts: Iron chloride (FeCl3) Solvents: 1,2-Dichloroethane ; 24 h, 100 °C
リファレンス
- Iron-Catalyzed Deoxynitrogenation of Carboxylic Acids with Cyanamides to Access Nitriles, Chemistry - A European Journal, 2023, 29(31),
合成方法 16
はんのうじょうけん
1.1 Catalysts: Silver hexafluoroantimonate Solvents: Toluene ; 48 h, 120 °C
リファレンス
- Silver-Catalyzed Synthesis of Nitriles from Carboxylic Acids and Cyanamides, Synlett, 2023, 34(15), 1824-1828
合成方法 17
合成方法 18
はんのうじょうけん
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; cooled; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
リファレンス
- Preparation of phenylallyl compounds as inhibitors of semicarbazide-sensitive amine oxidase and VAP-1 mediated adhesion, World Intellectual Property Organization, , ,
1-Phenylcyclopropanecarbonitrile Raw materials
- Ethylene Carbonate
- Cyclopropanecarbonitrile
- 1,2-Dibromoethane
- (1Z)-2-Phenylcyclobutanone O-[4-(trifluoromethyl)benzoyl]oxime
- Benzeneacetic acid, α-(2-chloroethyl)-α-cyano-, ethyl ester
- p-Toluenesulfonyl cyanide
- 1-phenylcyclopropane-1-carboxylic acid
1-Phenylcyclopropanecarbonitrile Preparation Products
1-Phenylcyclopropanecarbonitrile サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:935-44-4)1-Phenylcyclopropanecarbonitrile
注文番号:A859745
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:20
価格 ($):249.0
Email:sales@amadischem.com
1-Phenylcyclopropanecarbonitrile 関連文献
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
935-44-4 (1-Phenylcyclopropanecarbonitrile) 関連製品
- 110327-48-5(Cyclopropanecarbonitrile, 2-methyl-1-phenyl-, cis-)
- 87421-62-3(Cyclopropanecarbonitrile, 1,2-diphenyl-, (1R,2S)-rel-)
- 61066-89-5(2-Cyclopropyl-2-phenylacetonitrile)
- 646995-51-9(Cyclopropanecarbonitrile, 2,2-dimethyl-3-phenyl-, (1R,3R)-)
- 99647-68-4(Cyclopropanecarbonitrile, 2,2-dimethyl-3-phenyl-, trans-)
- 71172-78-6(1-(4-Methylphenyl)-1-cyclopropanecarbonitrile)
- 103012-04-0(Cyclopropanecarbonitrile, 2,2-dimethyl-3-(4-methylphenyl)-, cis-)
- 110327-49-6(Cyclopropanecarbonitrile, 2-methyl-1-phenyl-, (1R,2R)-rel-)
- 10224-14-3(Cyclopropanecarbonitrile,1,2-diphenyl-)
- 103012-06-2(Cyclopropanecarbonitrile, 2,2-dimethyl-3-(4-methylphenyl)-, trans-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:935-44-4)1-Phenylcyclopropanecarbonitrile
清らかである:99%
はかる:100g
価格 ($):249.0